dimethyl-1H-1,2,4-triazol-5-amine hydroiodide
Overview
Description
Dimethyl-1H-1,2,4-triazol-5-amine hydroiodide is a chemical compound with the molecular formula C4H9IN4. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-1H-1,2,4-triazol-5-amine hydroiodide typically involves the reaction of thiourea, dimethyl sulfate, and hydrazides under mild conditions. This one-pot synthesis method is environmentally friendly and efficient . The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-1H-1,2,4-triazol-5-amine hydroiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve moderate temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state compounds. Substitution reactions can result in a variety of substituted triazole derivatives .
Scientific Research Applications
Dimethyl-1H-1,2,4-triazol-5-amine hydroiodide has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of novel compounds with potential therapeutic properties. Researchers study its biological activities to develop new drugs.
Material Science: The compound is used in the development of new materials with unique properties, such as improved conductivity or stability.
Biology: It is used in various biological studies to understand its effects on different biological systems.
Industry: The compound finds applications in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl-1H-1,2,4-triazol-5-amine hydroiodide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit DNA synthesis or interfere with cellular signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dicyano-1,2,3-triazole: Another triazole derivative with different substituents.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with similar triazole rings but different functional groups.
Uniqueness
Dimethyl-1H-1,2,4-triazol-5-amine hydroiodide is unique due to its specific substituents and the presence of the hydroiodide group. This gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,5-dimethyl-1,2,4-triazol-3-amine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.HI/c1-3-6-4(5)8(2)7-3;/h1-2H3,(H2,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPYMKSSFRNQGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)C.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461709-07-8 | |
Record name | 1H-1,2,4-Triazol-5-amine, 1,3-dimethyl-, hydriodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461709-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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